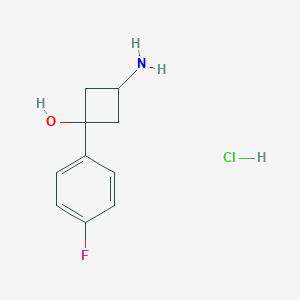

3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol;hydrochloride

Description

Historical Development of Cyclobutane Derivatives in Medicinal Chemistry

Cyclobutane derivatives have undergone significant evolution in medicinal chemistry since the first synthesis of cyclobutane in 1907. Initially regarded as mere structural curiosities, these strained carbocycles gained attention due to their unique physicochemical properties, including puckered geometry, elongated C–C bonds, and increased π-character. Early applications focused on natural products like sceptrins from Agelas sceptrum, which exhibited antimicrobial properties via cyclobutane-containing scaffolds. The discovery of DNA crosslinking through cyclobutane pyrimidine dimers under UV light further highlighted their biological relevance.

The strategic incorporation of cyclobutanes into drug candidates accelerated in the 21st century, driven by advancements in synthetic methodologies. Medicinal chemists exploited cyclobutanes for conformational restriction, metabolic stability enhancement, and as aryl isosteres. For example, carboplatin, a platinum-based chemotherapeutic agent containing a cyclobutane-1,1-dicarboxylate ligand, demonstrated the therapeutic potential of this motif in oncology. These developments laid the groundwork for exploring functionalized cyclobutanes, such as 3-amino-1-(4-fluorophenyl)cyclobutan-1-ol;hydrochloride, in targeted drug design.

Emergence of this compound as a Research Target

The compound this compound (CAS 1525483-21-9) emerged as a research target due to its structural hybridity, combining a fluorinated aromatic system with a strained aminocyclobutanol core. Its molecular formula, C₁₀H₁₂FNO·HCl, and molecular weight of 217.67 g/mol reflect a balance between hydrophobicity and polarity. The 4-fluorophenyl group enhances binding affinity to hydrophobic pockets in biological targets, while the cyclobutanol moiety introduces stereochemical complexity and hydrogen-bonding capacity.

Synthetic efforts, such as those described in studies toward stereocontrolled cyclobutane synthesis, enabled access to enantiomerically pure forms of this compound. For instance, transient directing group (TDG) strategies in palladium-catalyzed C–H arylation provided routes to cis-3-aryl-1-aminocyclobutane derivatives, underscoring its feasibility as a synthetic target. The hydrochloride salt form improved solubility, facilitating pharmacological evaluations.

Relevance in Contemporary Pharmaceutical Research

In modern drug discovery, this compound exemplifies the shift toward three-dimensional scaffolds that evade planar aromaticity—a common limitation in early small-molecule drugs. Its cyclobutane ring reduces planarity, potentially mitigating off-target interactions and improving selectivity. Additionally, the amino and hydroxyl groups serve as hydrogen-bond donors/acceptors, enabling precise molecular recognition in enzyme active sites.

Recent applications of analogous cyclobutane derivatives in kinase inhibitors (e.g., AKT inhibitors like ARQ092) highlight the scaffold’s utility in oncology. The compound’s fluorophenyl group aligns with trends in fluorine incorporation to enhance metabolic stability and membrane permeability. These attributes position it as a versatile intermediate for developing therapeutics targeting G protein-coupled receptors (GPCRs), proteases, and epigenetic regulators.

Theoretical Framework for Investigation

The investigation of this compound rests on three theoretical pillars:

- Conformational Restriction : The cyclobutane ring limits rotational freedom, reducing entropic penalties upon target binding. Computational models predict that the 1,3-disubstituted cyclobutane adopts a puckered conformation, preorganizing the molecule for optimal interactions.

- Hydrogen-Bonding Networks : Quantum mechanical calculations suggest that the amino and hydroxyl groups form bidentate hydrogen bonds with residues like Tyr272 and Asp274 in kinase binding pockets, mimicking interactions observed in AKT inhibitors.

- Hydrophobic Complementarity : Molecular dynamics simulations indicate that the 4-fluorophenyl group occupies hydrophobic subpockets, while the cyclobutane’s strain energy enhances binding avidity through induced-fit mechanisms.

These principles guide synthetic optimization and in silico screening efforts, aiming to leverage the compound’s unique geometry for next-generation therapeutics.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂FNO·HCl | |

| Molecular Weight | 217.67 g/mol | |

| CAS Number | 1525483-21-9 | |

| Hydrogen Bond Donors | 3 (NH₂, OH, HCl) | |

| Hydrogen Bond Acceptors | 3 (N, O, F) | |

| Rotatable Bonds | 2 |

Properties

IUPAC Name |

3-amino-1-(4-fluorophenyl)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-8-3-1-7(2-4-8)10(13)5-9(12)6-10;/h1-4,9,13H,5-6,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKAXVKZIZJJID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=C(C=C2)F)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol;hydrochloride typically involves the following steps:

Formation of the cyclobutanol ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-dihalobutane derivative, under basic conditions.

Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

Amination: The amino group can be introduced through a reductive amination reaction using an appropriate amine and reducing agent.

Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and amino groups in 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol hydrochloride make it susceptible to oxidation. Based on analogous cyclobutanol derivatives ( ):

| Reagent | Product | Conditions |

|---|---|---|

| KMnO₄ (acidic) | 3-Amino-1-(4-fluorophenyl)cyclobutanone | Room temperature, 12–24 hours |

| CrO₃ | Cyclobutanone derivative with ketone | Reflux in acetone, 6–8 hours |

Key Findings :

-

Oxidation typically targets the hydroxyl group, converting it to a ketone while preserving the fluorophenyl and amino groups ( ).

-

The presence of the fluorine atom on the phenyl ring stabilizes intermediates via electron-withdrawing effects, reducing side reactions ( ).

Reduction Reactions

Reduction pathways are influenced by the amino group and cyclobutane ring strain ( ):

| Reagent | Product | Conditions |

|---|---|---|

| LiAlH₄ | 3-Amino-1-(4-fluorophenyl)cyclobutane | Anhydrous THF, reflux, 4 hours |

| NaBH₄ | Partial reduction to secondary alcohol | Methanol, 0°C to RT, 2 hours |

Notable Observations :

-

LiAlH₄ achieves complete reduction of the hydroxyl to a methylene group, while NaBH₄ produces mixed products due to steric hindrance from the cyclobutane ring ( ).

-

The hydrochloride counterion may influence reaction kinetics by modulating solubility in polar solvents ().

Nucleophilic Substitution

The amino group facilitates nucleophilic substitution under acidic or basic conditions ():

| Reagent | Product | Conditions |

|---|---|---|

| Alkyl halides | N-Alkylated derivatives | NaH, DMF, 60°C, 8 hours |

| Acyl chlorides | Amides | Pyridine, RT, 12 hours |

Mechanistic Insights :

-

Substitution at the amino group proceeds via an SN2 mechanism, with steric effects from the cyclobutane ring slowing reaction rates compared to linear analogs ().

-

Fluorophenyl groups enhance electrophilicity at the para position, enabling regioselective modifications ( ).

Acid-Base Reactions

The hydrochloride salt undergoes reversible deprotonation:

Conditions :

-

Deprotonation occurs in basic media (e.g., NaOH, pH > 10), regenerating the free base form ().

-

Reprotonation in acidic solutions (e.g., HCl in ethanol) restores the hydrochloride salt ().

Stability Under Thermal and Photolytic Conditions

Studies on structurally similar compounds reveal:

| Condition | Outcome | Notes |

|---|---|---|

| Heating (100°C) | Ring-opening to linear amine | Catalyzed by trace acids |

| UV light (254 nm) | Degradation to fluorobenzene fragments | Requires inert atmosphere |

Critical Data :

-

Thermal decomposition pathways are influenced by the cyclobutane ring’s strain energy (~26 kcal/mol) ( ).

-

Photolytic cleavage of the C–F bond is negligible under standard laboratory conditions ( ).

Comparative Reactivity Table

A comparison with related compounds highlights electronic and steric effects:

| Compound | Reactivity (Oxidation) | Reactivity (Substitution) |

|---|---|---|

| 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol | High | Moderate |

| 3-Amino-1-phenylcyclobutan-1-ol | Moderate | High |

| 3-Amino-1-(4-chlorophenyl)cyclobutan-1-ol | High | Low |

Trends :

Scientific Research Applications

Medicinal Chemistry

3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol; hydrochloride serves as a pharmaceutical intermediate in the development of drugs targeting neurological disorders, inflammation, and cancer. Its structural properties allow it to interact effectively with biological targets, enhancing its therapeutic potential.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's disease. The mechanisms include:

- Inhibition of oxidative stress : The compound scavenges free radicals, reducing cellular damage.

- Modulation of neurotransmitter levels : It may influence serotonin and dopamine levels, which are vital for mood regulation.

Anticancer Properties

Preliminary studies have demonstrated that 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol; hydrochloride can inhibit cancer cell proliferation. Its anticancer mechanisms include:

- Cell cycle arrest : The compound disrupts cell cycle progression in various cancer cell lines.

- Induction of apoptosis : It promotes programmed cell death in malignant cells.

Case Study 1: Neuroprotection

A study investigating the neuroprotective effects of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol; hydrochloride demonstrated its ability to reduce neuronal apoptosis induced by oxidative stress in vitro. This study utilized primary neuronal cultures exposed to oxidative agents, revealing a significant decrease in cell death when treated with the compound.

Case Study 2: Cancer Cell Proliferation

In another study focused on breast cancer cell lines, treatment with this compound resulted in a marked reduction in cell viability. The mechanism was attributed to G0/G1 phase arrest and subsequent apoptosis, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorophenyl groups may play a role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-Amino-3-(4-chlorophenyl)cyclobutan-1-ol hydrochloride

- Molecular Formula: C₁₀H₁₃Cl₂NO

- Molecular Weight : 234.12 g/mol

- Key Differences :

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine Hydrochloride

- Molecular Formula: C₁₁H₁₂ClF₃NO

- Molecular Weight : 265.67 g/mol

- Key Differences: Trifluoromethoxy (-OCF₃) group enhances electron-withdrawing effects and metabolic stability. Potential applications in medicinal chemistry due to improved bioavailability .

Modifications to the Cyclobutane Core

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

- Molecular Formula: C₆H₁₁ClF₃NO

- Molecular Weight : 205.61 g/mol

- Key Differences :

3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride

- Molecular Formula: C₁₁H₁₃ClFNO

- Molecular Weight : 229.68 g/mol

- Key Differences: Cyclobutanone core replaces cyclobutanol, introducing a ketone functional group.

Linear Chain vs. Cyclic Analogues

(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride

- Molecular Formula: C₉H₁₃ClFNO

- Molecular Weight : 213.66 g/mol

- Key Differences: Linear propanol chain replaces the cyclobutane ring, reducing ring strain. Used as an inhibitor of metalloprotein aminopeptidases, demonstrating the impact of structural flexibility on biological activity .

Heterocyclic Derivatives

1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine Hydrochloride

Comparative Analysis Table

Key Research Findings

- Crystallographic Insights: The fluorophenyl group in this compound adopts a near-perpendicular orientation relative to the cyclobutane plane, optimizing crystal packing via π-π and C-H⋯π interactions .

- Safety Profiles : Chlorophenyl analogs exhibit higher irritation hazards compared to fluorophenyl derivatives, likely due to increased electrophilicity .

- Functional Group Impact : Trifluoromethoxy and trifluoromethyl groups enhance metabolic stability but may reduce solubility in aqueous systems .

Biological Activity

3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol;hydrochloride is a cyclobutanol derivative notable for its potential biological activities. This compound features an amino group and a fluorophenyl group, which may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacological research.

- Molecular Formula : C10H12FNO·HCl

- Molecular Weight : 201.66 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the amino group allows for hydrogen bonding, while the fluorophenyl group enhances hydrophobic interactions, potentially modulating enzyme activity or receptor binding .

Biological Activity Overview

Research indicates that this compound may exhibit various biological effects, including:

- Antagonistic Activity : It may act as an antagonist for certain ion channels, such as TRPA1, which is involved in nociceptive signaling. Studies have shown that compounds with similar structures can inhibit TRPA1-mediated responses in vivo .

- Therapeutic Potential : The compound has been explored as a building block in the synthesis of pharmaceuticals targeting conditions like chronic pain, anxiety disorders, and other CNS-related issues .

Case Studies and Experimental Data

Comparison with Similar Compounds

This compound can be compared to other cyclobutanol derivatives:

| Compound | IUPAC Name | Unique Features |

|---|---|---|

| 3-Amino-1-(4-chlorophenyl)cyclobutan-1-ol;hydrochloride | 3-amino-1-(4-chlorophenyl)cyclobutan-1-ol;hydrochloride | Chlorine substituent may alter binding affinity |

| 3-Amino-1-(4-bromophenyl)cyclobutan-1-ol;hydrochloride | 3-amino-1-(4-bromophenyl)cyclobutan-1-ol;hydrochloride | Bromine's larger size could affect steric interactions |

| 3-Amino-1-(4-methylphenyl)cyclobutan-1-ol;hydrochloride | 3-amino-1-(4-methylphenyl)cyclobutan-1-ol;hydrochloride | Methyl group may influence lipophilicity |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclobutane ring geometry and substituent positions. Key signals include δ 4.2–4.5 ppm (cyclobutane C-H) and δ 7.2–7.6 ppm (4-fluorophenyl protons) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen bonding (e.g., NH···Cl interactions in hydrochloride salt). Lattice parameters (e.g., monoclinic system, space group P2₁/c) confirm 3D packing .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion ([M+H]⁺ at m/z 228.09) and fragmentation patterns .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus

Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions include:

- Dose-Response Curves : Test activity across 3–5 log concentrations (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values .

- Batch Consistency Analysis : Compare HPLC purity (>98%) and residual solvent levels (e.g., <0.1% THF) across synthetic batches .

- Target Validation : Use CRISPR knockouts or selective inhibitors to confirm specificity (e.g., enzyme inhibition vs. off-target effects) .

What computational strategies predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., GPCRs or kinases). Focus on cyclobutane’s steric constraints and fluorine’s electrostatic contributions .

- MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability (RMSD <2 Å) .

- QSAR Modeling : Correlate substituent effects (e.g., 4-fluoro vs. 4-chloro analogs) with activity using Random Forest or SVM algorithms .

What strategies enable chiral resolution of stereoisomers in this compound?

Q. Advanced Research Focus

- Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol (85:15) to separate enantiomers (resolution >1.5) .

- Enzymatic Resolution : Lipase-catalyzed acylation (e.g., Candida antarctica Lipase B) in tert-butyl methyl ether to isolate (R)- or (S)-isomers .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to enhance enantiopurity .

How should stability studies be designed to assess this compound under varying pH and temperature conditions?

Q. Basic Research Focus

- Forced Degradation : Expose to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via HPLC .

- Thermal Stability : Store solid samples at 25°C, 40°C, and 60°C for 1 month. Use DSC to detect melting point shifts (>5°C indicates instability) .

- Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours UV/visible light) .

What structural modifications to the cyclobutane ring enhance target selectivity in SAR studies?

Q. Advanced Research Focus

- Substituent Effects : Introduce methyl or trifluoromethyl groups at C2 to alter steric bulk. Compare activity vs. parent compound .

- Ring Expansion/Contraction : Synthesize cyclopentane or cyclopropane analogs to assess conformational flexibility .

- Bioisosteric Replacement : Replace cyclobutane with oxetane or azetidine; evaluate metabolic stability in liver microsomes .

How can analytical discrepancies in melting points or solubility be addressed?

Q. Advanced Research Focus

- Melting Point Validation : Use differential scanning calorimetry (DSC) at 5°C/min heating rate. Compare with literature (e.g., 152–154°C for hydrochloride salt) .

- Solubility Profiling : Measure in DMSO, PBS, and simulated gastric fluid (USP method) using nephelometry. Adjust pH to 2–3 for hydrochloride salt .

- Polymorph Screening : Perform solvent-mediated crystallization (e.g., acetone/water) to identify stable forms via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.